2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone is a heterocyclic compound belonging to the class of benzazolyl pyrazoles. While its specific source remains unclear within the provided literature, this class of compounds is known to be synthesized from substrates like benzoxazol-2-thiol, benzothiazol-2-thiol, 1H-benzimidazol-2-thiol, and cinnamoyl chloride. [] Research interest in 2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone and similar compounds primarily stems from their potential antimicrobial properties. []
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a fused benzene and imidazole ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural features.
The chemical structure and properties of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone can be derived from various scientific literature and databases, including PubChem and other chemical repositories that provide insights into its synthesis, reactions, and applications.
This compound is classified as a benzimidazole derivative, specifically featuring a thioether linkage and a difluoromethoxy substituent on the phenyl ring. This classification indicates its potential reactivity and interaction with biological targets.
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves multi-step synthetic routes. One common approach includes the initial formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde through the reaction of 1,3-dihydro-2H-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO). Following this, the aldehyde can be further reacted to yield the final product.
The molecular structure of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone can be represented as follows:
This structure features a benzimidazole ring, a thioether group (-S-), and a difluoromethoxy group (-O-CH(F)_2) attached to a phenyl ring.
Key data points include:
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone can participate in various chemical reactions, including:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for compounds like 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone often involves interaction with specific biological targets such as enzymes or receptors. The presence of the benzimidazole moiety allows for potential binding to sites involved in various biochemical pathways, making it a candidate for further pharmacological studies.
The compound typically appears as a solid at room temperature. Its melting point and solubility characteristics may vary based on purity and specific preparation methods.
Relevant chemical properties include:
Due to its structural attributes, 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone has potential applications in:
This compound exemplifies the importance of heterocyclic compounds in pharmaceutical chemistry, highlighting their versatility and potential therapeutic benefits. Further research into its biological activities and mechanisms could pave the way for novel therapeutic agents.
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. The benzimidazole core (1H-benzimidazole) is a bicyclic aromatic system formed by fusing benzene and imidazole rings, conferring planarity and significant π-electron delocalization. This structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and van der Waals forces [7]. Historically, benzimidazole-containing compounds have demonstrated broad bioactivity, ranging from antimicrobial and antiviral to anticancer applications. Notably, derivatives like 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole exhibit potent activity against tyrosine kinase pathways, making them candidates for overcoming drug resistance in chronic myeloid leukemia (CML) through apoptosis induction and P-glycoprotein modulation . The structural adaptability of benzimidazole allows for targeted modifications at the N1-, C2-, and C5/6- positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. For instance, substitutions at the C2- position (e.g., sulfanyl, carbonyl, or amine groups) enhance binding specificity to enzymes and receptors involved in disease pathogenesis, such as BCR-ABL kinases or phosphodiesterases [8] [10].
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
2-[4-(1H-Benzimidazol-1-yl)phenyl]-1H-benzimidazole | C₂₀H₁₄N₄ | Overcomes imatinib resistance in CML |
1-[4-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | C₁₇H₁₁F₅N₂O₂ | PDE4D inhibition (predicted) |
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone | C₁₅H₁₂N₂OS | Structural model for hydrogen bonding |
The bioactivity of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is critically influenced by its sulfanyl (–S–) and difluoromethoxy (–OCF₂H) functional groups. The sulfanyl bridge connects the benzimidazole nucleus to the ketone moiety, conferring conformational flexibility and facilitating hydrogen-bonding interactions. Crystallographic studies of analogous compounds (e.g., 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone) reveal a twisted V-shape geometry, where the benzimidazole and phenyl rings form a dihedral angle of ~78.5°. This orientation optimizes interactions with hydrophobic enzyme pockets while enabling N–H···N hydrogen bonds that stabilize target binding [10]. The difluoromethoxy group attached to the para-position of the phenyl ring enhances electronic and steric properties. Fluorine atoms increase lipophilicity and metabolic stability by resisting oxidative degradation, while the ether oxygen sustains hydrogen-bond acceptor capacity. Quantum mechanical analyses suggest the difluoromethoxy group adopts an orthogonal orientation relative to the phenyl ring, minimizing steric clashes and optimizing electronic effects [5]. Synergistically, these groups enhance target affinity:
Tables of Related Compounds
Table 2: Structural Analogs with Key Modifications
Compound Name | Molecular Formula | Functional Group Modifications |
---|---|---|
2-[(5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | C₂₆H₂₀BrF₂N₃O₂S | Bromophenyl substitution, indoline carbonyl |
4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine | C₁₁H₁₀F₂N₂OS | Thiazole core, methyl-amine |
1-[4-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | C₁₇H₁₁F₅N₂O₂ | Trifluoromethyl-benzimidazole |
Table 3: Synthetic and Analytical Parameters
Parameter | Method/Value | Significance |
---|---|---|
Synthetic Route | Condensation of 4-(difluoromethoxy)benzaldehyde with 2-mercaptobenzimidazole | Ensures C–S bond formation |
Crystallography | Orthorhombic Pca2₁ space group | Confirms twisted V-shape conformation |
Hirshfeld Surface Analysis | H···H (56.9%), F···H (15.7%) contacts | Quantifies intermolecular interactions |
Predicted LogP | ~3.6 (XLogP3) | Indicates moderate lipophilicity |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1